3,4-Diamino-1-naphthalenesulfonic acid
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Overview
Description
3,4-Diamino-1-naphthalenesulfonic acid is an organic compound with the molecular formula C10H10N2O3S. It is a derivative of naphthalene, featuring two amino groups and a sulfonic acid group. This compound is primarily used in the synthesis of dyes and pigments due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-1-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthylamine followed by nitration and subsequent reduction. The reaction conditions often require controlled temperatures and the use of strong acids and reducing agents .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated monitoring systems to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and diazonium salts are commonly employed.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, substituted naphthalenes, and other complex organic molecules .
Scientific Research Applications
3,4-Diamino-1-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Diamino-1-naphthalenesulfonic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-naphthalenesulfonic acid
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-1-naphthalenesulfonic acid
Uniqueness
3,4-Diamino-1-naphthalenesulfonic acid is unique due to the presence of two amino groups and a sulfonic acid group on the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
88246-85-9 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
3,4-diaminonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H10N2O3S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,11-12H2,(H,13,14,15) |
InChI Key |
VZYOWBULYLPMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N)S(=O)(=O)O |
Origin of Product |
United States |
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